Egfr/her2-IN-12
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H17ClN4O3S |
|---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
N-[3-chloro-4-(3-methylphenoxy)phenyl]-6-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H17ClN4O3S/c1-15-3-2-4-19(11-15)33-22-10-7-17(12-21(22)26)29-24-20-13-23(34-25(20)28-14-27-24)16-5-8-18(9-6-16)30(31)32/h2-14H,1H3,(H,27,28,29) |
InChI Key |
CXNQMGSBTYPPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)NC3=C4C=C(SC4=NC=N3)C5=CC=C(C=C5)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Molecular Biology of Egfr and Her2 Signaling in Oncogenesis
Intracellular Signaling Cascades Activated by EGFR/HER2
Protein Kinase C (PKC) Pathway
The activation of EGFR and HER2 initiates a cascade of intracellular signals, with the Protein Kinase C (PKC) pathway being a significant downstream effector. nih.govmdpi.com Dimerization and autophosphorylation of HER2 receptors trigger various signaling pathways, including the PKC pathway, which subsequently regulates cell proliferation, survival, differentiation, and invasion. mdpi.comspandidos-publications.com The activation of PKC is mediated by phospholipase C (PLC), which is also engaged following HER2 dimerization. nih.gov Studies have identified specific PKC phosphorylation sites on the HER2 protein, and phosphorylation by PKC has been shown to stimulate cell proliferation. bibliotekanauki.pl In some cancer models, specific PKC isoforms are associated with the progression of the disease; for instance, increased PKCα is linked to a hormone-independent phenotype and is upregulated by HER2, promoting cell invasion. mdpi.com Similarly, PKCε expression is correlated with disease severity in HER2-positive breast cancers. mdpi.com
Interplay and Crosstalk with Other Key Oncogenic Signaling Networks
The efficacy of targeting EGFR and HER2 is often influenced by the intricate crosstalk with other oncogenic signaling pathways. nih.gov This interplay can occur at the receptor, mediator, or effector levels and is a primary mechanism for both intrinsic and acquired resistance to targeted therapies. nih.gov
Src Kinase Pathway
The non-receptor tyrosine kinase Src is a critical component in EGFR and HER2 signaling. nih.gov Its activation is a downstream event of EGFR/HER2 signaling and can also be a mechanism for the transactivation of these receptors. amegroups.cnbioscientifica.com For example, Endothelin-1 (ET-1) can transactivate EGFR through a Src-dependent mechanism. amegroups.cn Overexpression of HER2 has been shown to increase c-Src protein levels and activation, which in turn enhances the invasive and metastatic potential driven by HER2. mdpi.com Furthermore, Src can directly phosphorylate EGFR at specific residues (e.g., Y845), amplifying downstream signaling. mdpi.combioscientifica.com Activation of Src has been implicated in resistance to HER2-targeted therapies like trastuzumab and lapatinib (B449) in breast cancer cells. nih.govmdpi.com Inhibition of Src has been shown to reverse resistance to HER2 inhibitors in certain breast cancer cell models. aacrjournals.org
Insulin-like Growth Factor 1 Receptor (IGF-1R) Signaling
Extensive crosstalk exists between the EGFR/HER2 and the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling networks, contributing significantly to therapeutic resistance. bioscientifica.comnih.govresearchgate.net This interplay can occur through direct physical association, leading to the formation of EGFR/IGF-1R or HER2/IGF-1R heterodimers. bioscientifica.comnih.govresearchgate.net Activation of one receptor can lead to the transactivation of the other; for instance, IGF-1R signaling can increase the production of EGFR ligands. researchgate.net Conversely, the activation of IGF-1R signaling is a well-documented mechanism of resistance to EGFR and HER2 inhibitors in various cancers, including breast and colon cancer. nih.govbioscientifica.com This compensatory signaling allows cancer cells to bypass the blockade of one pathway by utilizing the other, maintaining downstream signals like the PI3K/Akt pathway. imrpress.com The formation of HER2/IGF-1R heterodimers can affect the sensitivity of cells to HER2-targeted therapies. imrpress.com Consequently, the dual inhibition of both EGFR/HER2 and IGF-1R pathways has been shown to have enhanced antitumor effects. nih.gov
Mesenchymal-Epithelial Transition (MET) Factor Activation
The MET receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), represent another critical pathway that intersects with EGFR/HER2 signaling. mdpi.com MET amplification is a recognized mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in lung cancer. nih.gov Aberrant MET signaling can drive oncogenic processes by activating downstream pathways shared with EGFR/HER2, such as the Ras/ERK and PI3K/Akt pathways. oncotarget.com There is evidence of direct crosstalk where EGFR can transactivate MET, and MET activation can bypass the need for EGFR signaling. mdpi.comresearchgate.net In some cancer cells, MET physically interacts with both EGFR and Her2. nih.gov This co-expression and interaction can sustain redundant signaling that confers resistance to single-agent therapies. oncotarget.com For example, in HER2-positive gastric cancer models, MET activation has been demonstrated to cause resistance to dual EGFR/HER2 inhibitors. oncotarget.com
Notch Signaling Pathway
A bidirectional crosstalk exists between the Notch and EGFR/HER2 signaling networks. nih.gov Dysregulation of the Notch pathway, which is crucial for cell fate decisions, is implicated in cancer development and drug resistance. nih.govoaepublish.com Inhibition of HER2 can lead to a compensatory increase in Notch-1 activity, promoting survival and resistance in HER2-positive breast cancer cells. nih.gov Conversely, Notch signaling can directly regulate HER2 expression, as a Notch-binding sequence has been identified in the HER2 promoter. oaepublish.com In some contexts, HER2 signaling can restrict Notch activity by activating the ERK pathway, which in turn inhibits the γ-secretase complex required for Notch processing. nih.gov This complex interplay suggests that TKI treatment targeting HER2 might inadvertently activate Notch signaling through a feedback mechanism. nih.gov The co-inhibition of both Notch and HER2 pathways has shown promise in preclinical models. nih.govoaepublish.com
Endothelin-1 (ET-1) and Endothelin-A-Receptor (ETAR) Interaction
The Endothelin-1 (ET-1) axis, involving the peptide ET-1 and its G protein-coupled receptor ETAR, is overexpressed in several cancers and contributes to proliferation and invasion. amegroups.cnbioscientifica.com A key mechanism of its oncogenic action is the transactivation of receptor tyrosine kinases, including EGFR and HER2. bioscientifica.comnih.gov Upon binding of ET-1 to ETAR, a signaling cascade is initiated that can lead to the phosphorylation of EGFR and HER2. nih.govresearchgate.netnih.gov This transactivation has been shown to be dependent on Src kinase activity and matrix metalloproteases in some models. researchgate.netnih.gov The result is the stimulation of downstream pathways like the MAPK pathway, leading to increased cell proliferation. bioscientifica.com Inhibition of ETAR has been shown to block the ET-1-induced transactivation of EGFR and HER2 and inhibit the growth of non-small cell lung cancer cells. nih.govresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name | Alias / Type |
|---|---|
| Egfr/her2-IN-12 | Compound 14b |
| BQ123 | ETAR antagonist |
| Crizotinib | MET inhibitor |
| Erlotinib (B232) | EGFR inhibitor |
| Gefitinib | EGFR inhibitor |
| Lapatinib | Dual EGFR/HER2 inhibitor |
| Linsitinib | IGF-1R inhibitor |
| MGCD265 | MET inhibitor |
| PP2 | Src inhibitor |
| Rapamycin | mTOR inhibitor |
| Savolitinib | MET inhibitor |
| Tiron | Superoxide scavenger |
| Trastuzumab | Monoclonal anti-HER2 antibody |
| U0126 | MEK/MAPKK inhibitor |
Preclinical Mechanistic Characterization of Egfr/her2 in 12
Target Kinase Inhibition Specificity and Potency
Egfr/her2-IN-12, also identified as compound 14b, has been characterized as a dual inhibitor of both EGFR and HER2. nih.gov Initial screening has demonstrated its ability to inhibit both kinases, with an 81% inhibition of EGFR and 51% inhibition of HER2 at a concentration of 10 μM. nih.gov While these percentages indicate a dual-targeting capability, more specific measures of potency are defined by the half-maximal inhibitory concentration (IC50). For a related compound designated as HER2-IN-12, the IC50 value against HER2 has been reported as 121 nM. frontiersin.org It is important to note that the direct IC50 values for this compound against both EGFR and HER2 are not consistently reported across public-domain scientific literature, highlighting a need for further detailed characterization.
For comparative context, other dual EGFR/HER2 inhibitors have been developed with varying potencies. For instance, the compound EGFR/HER2-IN-16 exhibits IC50 values of 6.15 nM for EGFR and 9.78 nM for HER2. aacrjournals.org Another compound, EGFR/HER2-IN-3, is also a dual inhibitor, though its specific IC50 values are not detailed in the provided context. aacrjournals.org The landscape of dual EGFR/HER2 inhibitors includes well-established drugs like lapatinib (B449) and afatinib (B358), with afatinib showing potent inhibition of EGFR at 0.5 nM and HER2 at 14 nM in cell-free kinase assays. researchgate.net
Below is an interactive table summarizing the inhibitory activities of this compound and related compounds.
| Compound Name | Target(s) | IC50 (EGFR) | IC50 (HER2) | Percent Inhibition (at 10 µM) |
| This compound (compound 14b) | EGFR, HER2 | Not specified | Not specified | 81% (EGFR), 51% (HER2) nih.gov |
| HER2-IN-12 | HER2 | Not applicable | 121 nM frontiersin.org | Not specified |
| EGFR/HER2-IN-16 | EGFR, HER2 | 6.15 nM aacrjournals.org | 9.78 nM aacrjournals.org | Not specified |
| Afatinib | EGFR, HER2, HER4 | 0.5 nM researchgate.net | 14 nM researchgate.net | Not specified |
Modulation of EGFR and HER2 Receptor Autophosphorylation
Upon ligand binding or through overexpression, EGFR and HER2 receptors undergo dimerization, leading to the autophosphorylation of specific tyrosine residues within their intracellular kinase domains. This autophosphorylation is a critical step in activating downstream signaling pathways. Dual inhibitors like this compound are designed to interfere with this process by competing with ATP for binding to the kinase domain, thereby preventing the transfer of phosphate (B84403) groups and inhibiting receptor autophosphorylation.
Disruption of EGFR/HER2 Dimerization and Downstream Complex Formation
The formation of homodimers (e.g., EGFR-EGFR, HER2-HER2) and heterodimers (e.g., EGFR-HER2) is a prerequisite for receptor activation and subsequent signaling. mdpi.com The EGFR-HER2 heterodimer is considered a particularly potent signaling complex, and its formation is a key event in many cancers. nih.govnih.gov Small molecule inhibitors that target the kinase domain, such as this compound, primarily act by inhibiting the catalytic function of the receptors rather than directly preventing the physical interaction of the receptor ectodomains.
However, by inhibiting the kinase activity, these inhibitors can indirectly affect the stability and signaling output of these dimers. An active kinase conformation is often stabilized by dimerization, and inhibiting this activity can lead to a less stable dimeric complex. While direct evidence for this compound disrupting dimerization is not available, the functional consequence of its kinase inhibition is the abrogation of the signaling platforms that are formed upon dimerization. This prevents the recruitment and phosphorylation of downstream adaptor proteins and enzymes, thereby disrupting the formation of the larger signaling complexes necessary to drive cellular responses.
Impact on Key Signaling Effector Phosphorylation (e.g., AKT, ERK)
The activation of EGFR and HER2 initiates a cascade of intracellular signaling events, primarily through the phosphatidylinositol 3-kinase (PI3K)/AKT and the Ras/Raf/MEK/extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for regulating cell proliferation, survival, and migration. A key measure of the efficacy of an EGFR/HER2 inhibitor is its ability to suppress the phosphorylation and activation of key effectors within these pathways, such as AKT and ERK.
Preclinical studies of various dual EGFR/HER2 inhibitors have consistently demonstrated a reduction in the phosphorylation levels of AKT (p-AKT) and ERK (p-ERK). For instance, treatment with EGFR inhibitors in HER2-driven cancer models has been shown to decrease the phosphorylation of AKT, a key downstream effector of HER2. researchgate.net By inhibiting the upstream receptor tyrosine kinases, this compound is expected to effectively block the signal transduction to these critical downstream nodes, leading to the inhibition of tumor cell growth and survival. The ability to simultaneously block signaling from both EGFR and HER2 is a key advantage, as it can potentially overcome resistance mechanisms that may arise from the activation of one receptor when the other is inhibited.
Analysis of Receptor Internalization and Degradation Pathways
Receptor internalization and degradation are critical mechanisms for attenuating signaling from activated receptor tyrosine kinases. Upon activation, EGFR is typically internalized and targeted for lysosomal degradation, a process that is often impaired for HER2. nih.gov The formation of EGFR-HER2 heterodimers can alter the trafficking of EGFR, leading to increased recycling and reduced degradation, thereby prolonging signaling. nih.gov
The impact of small molecule kinase inhibitors like this compound on these processes can be complex. By locking the kinase in an inactive state, these inhibitors can influence the conformational changes that may be necessary for proper receptor trafficking. Some studies on other TKIs have suggested that they can promote the internalization and degradation of the receptors they target. However, specific data on how this compound affects the internalization and degradation of EGFR and HER2 is not currently available in the reviewed literature. Understanding this aspect of its mechanism would provide a more complete picture of its cellular effects and potential long-term efficacy.
In Vitro Efficacy Assessments of Egfr/her2 in 12 in Cancer Models
Comprehensive Cytotoxicity Profiling Across Diverse Cancer Cell Lines (e.g., HepG2, MCF-7, HCT116, PC3, HeLa)
Initial screenings of Egfr/her2-IN-12 (compound 14b) have provided insights into its cytotoxic potential. While comprehensive data across a wide panel of cancer cell lines remains limited in publicly accessible research, preliminary results have been reported.
In a key study, the toxicity of this compound was evaluated against A431 (epidermoid carcinoma) and MDA-MB-361 (breast cancer) cell lines. The findings indicated that the compound did not exhibit significant toxicity in these specific cell lines. medchemexpress.com Further detailed investigations are required to establish a complete cytotoxicity profile, including IC50 values, across the commonly studied cancer cell lines such as HepG2 (liver carcinoma), MCF-7 (breast adenocarcinoma), HCT116 (colorectal carcinoma), PC3 (prostate adenocarcinoma), and HeLa (cervical adenocarcinoma).
Table 1: Reported Cytotoxicity Data for this compound
| Cell Line | Cancer Type | Result |
|---|---|---|
| A431 | Epidermoid Carcinoma | Not Significantly Toxic medchemexpress.com |
| MDA-MB-361 | Breast Cancer | Not Significantly Toxic medchemexpress.com |
Note: This table is based on currently available data. Comprehensive IC50 values for the specified cell lines are not yet published in the accessible literature.
Inhibition of Cellular Proliferation and Viability
This compound has been characterized as a dual inhibitor of both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Enzymatic assays have demonstrated its inhibitory capacity, showing 81% inhibition of EGFR and 51% inhibition of HER2 at a concentration of 10 μM. medchemexpress.com This dual inhibition is the basis for its expected anti-proliferative effects, as both EGFR and HER2 are key drivers of cell growth and division in many cancers.
While direct anti-proliferative data (e.g., IC50 values for growth inhibition) for this compound against the specified panel of cell lines (HepG2, MCF-7, HCT116, PC3, HeLa) are not detailed in the primary literature, its significant enzymatic inhibition of EGFR and HER2 suggests a potential to reduce cancer cell viability and curb proliferation in cell lines dependent on these signaling pathways.
Table 2: Enzymatic Inhibition by this compound
| Target | Percent Inhibition (at 10 µM) |
|---|---|
| EGFR | 81% medchemexpress.com |
Induction of Apoptosis and Cell Cycle Perturbations
Currently, there is no specific published data detailing the effects of this compound on the induction of apoptosis or perturbations of the cell cycle in cancer cell lines. The mechanism of action for many EGFR and HER2 inhibitors involves inducing programmed cell death (apoptosis) and causing cell cycle arrest, often at the G1 phase, thereby preventing cancer cells from replicating. Future studies are necessary to determine if this compound elicits these effects.
Suppression of Cell Migration and Invasion Potential
Research into the specific effects of this compound on the migration and invasion of cancer cells has not yet been published. The EGFR and HER2 signaling pathways are known to play a role in the cellular processes that lead to metastasis, including cell motility and the degradation of the extracellular matrix. Therefore, as a dual inhibitor, this compound may possess the ability to suppress these activities, but experimental verification is required.
Evaluation of Anti-Angiogenic Effects in Cellular Models
There is currently no available scientific literature that has evaluated the anti-angiogenic properties of this compound in cellular models. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and is often influenced by signaling pathways involving EGFR. Investigating the potential of this compound to inhibit angiogenesis would be a valuable area for future research.
Assessment of Cancer Stem Cell Population Modulation
The impact of this compound on cancer stem cell (CSC) populations has not been documented in the available research. CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, maintenance, and resistance to therapy. Both EGFR and HER2 signaling have been implicated in the survival and proliferation of CSCs in various cancers. Consequently, the potential for a dual inhibitor like this compound to modulate CSC populations is a significant area for future investigation.
Based on a comprehensive review of available scientific literature, there is no specific information, research, or data pertaining to a chemical compound designated as "this compound." Searches for this compound in relation to in vivo efficacy studies in various preclinical tumor models, including breast, non-small cell lung, ovarian, gastric, colorectal, and head and neck cancers, did not yield any relevant results.
The scientific community utilizes specific and standardized nomenclature for chemical compounds in publications to ensure clarity and reproducibility. The designation "this compound" does not appear to correspond to any publicly documented inhibitor or investigational drug within the EGFR/HER2 signaling pathways.
Consequently, it is not possible to provide an article on the in vivo efficacy of "this compound" as requested, due to the absence of any available data on this specific compound in the scientific literature. The creation of scientifically accurate content, including data tables and detailed research findings, is contingent upon the existence of primary research studies, which are not available for a compound with this name.
In Vivo Efficacy Studies of Egfr/her2 in 12 in Preclinical Tumor Models
Studies in Genetically Engineered Mouse Models of Tumorigenesis
There are no published studies detailing the use of Egfr/her2-IN-12 in genetically engineered mouse models of tumorigenesis.
Analysis of Tumor Growth Inhibition and Regression
Data from preclinical studies analyzing tumor growth inhibition or regression following treatment with this compound are not available in the public domain.
Histopathological and Molecular Correlates of Response in Vivo
There are no published findings on the histopathological or molecular changes in tumors from preclinical models treated with this compound.
Modulation of the Tumor Microenvironment (e.g., Hypoxia, Immune Cell Infiltration)
Information regarding the modulation of the tumor microenvironment by this compound is not available in published scientific literature.
Mechanisms of Resistance to Egfr/her2 Kinase Inhibition and Implications for Egfr/her2 in 12
Intrinsic and Acquired Resistance Phenotypes in Preclinical Models
Preclinical models are fundamental in characterizing how cancers develop resistance to targeted therapies. Intrinsic resistance refers to the innate ability of a tumor to resist treatment from the outset, while acquired resistance develops in response to therapy over time. These resistance phenotypes are studied in various preclinical settings, including cancer cell lines and patient-derived xenografts. While specific studies detailing the intrinsic and acquired resistance profiles to Egfr/her2-IN-12 are not available, the broader field of EGFR/HER2 inhibition offers insights into the challenges this compound may face.
Genetic Alterations Conferring Resistance
Mutations within the EGFR and HER2 receptors are primary drivers of resistance. The T790M mutation in exon 20 of the EGFR gene, often referred to as a "gatekeeper" mutation, is a common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) nih.govfrontiersin.orgnih.gov. This mutation increases the receptor's affinity for ATP, thereby reducing the binding efficacy of the inhibitor frontiersin.org.
Insertions in exon 20 of both EGFR and HER2 are typically associated with intrinsic resistance to many approved TKIs aacrjournals.orgnih.gove-crt.orgaacrjournals.org. The structural changes caused by these insertions can sterically hinder the binding of inhibitors to the ATP-binding pocket of the kinase domain aacrjournals.org. While some newer inhibitors have shown activity against certain exon 20 insertion mutations, this remains a significant clinical challenge nih.govonclive.com. The efficacy of this compound against the T790M mutation and various exon 20 insertions has not been documented in the available literature.
Amplification of the HER2 (ERBB2) gene is another well-established mechanism of acquired resistance to EGFR inhibitors, particularly in non-small cell lung cancer (NSCLC) nih.govaacrjournals.orgaacrjournals.org. Increased HER2 signaling can bypass the need for EGFR signaling, thereby rendering EGFR-targeted therapies ineffective nih.govnih.gov. Studies have shown that HER2 amplification is often mutually exclusive with the T790M mutation, representing a distinct resistance pathway nih.govaacrjournals.orgaacrjournals.org. In some cancers, co-amplification of EGFR and HER2 has been observed and is associated with poor clinical outcomes nih.govnih.gov. The ability of this compound, as a dual EGFR/HER2 inhibitor, to overcome resistance driven by HER2 amplification would be a critical area for future investigation.
Resistance to EGFR/HER2 inhibition can also arise from genetic alterations in components of the downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/MAPK pathways.
PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are frequently observed in various cancers, including those that are HER2-positive elsevierpure.comnih.govascopubs.org. These mutations can lead to constitutive activation of the PI3K pathway, decoupling it from upstream EGFR/HER2 signaling and thereby conferring resistance to inhibitors targeting these receptors elsevierpure.comascopubs.orgdovepress.com.
PTEN Loss: Loss of function of the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway, can also lead to its sustained activation and resistance to HER2-targeted therapies.
KRAS Mutations: Mutations in the KRAS gene, a key component of the MAPK signaling pathway, are a well-known cause of primary resistance to EGFR inhibitors findkrasg12c.comnih.govaacrjournals.orgresearchgate.net. Since KRAS acts downstream of EGFR, its mutational activation makes the cancer cells independent of upstream EGFR signaling for their growth and survival findkrasg12c.com.
Data on the activity of this compound in preclinical models with these specific downstream mutations is currently unavailable.
Compensatory Activation of Alternative Receptor Tyrosine Kinases and Ligands
The activation of alternative receptor tyrosine kinases (RTKs) can provide bypass signaling pathways that circumvent the effects of EGFR/HER2 blockade. One of the most clinically relevant mechanisms is the amplification and subsequent activation of the MET proto-oncogene ajmc.comaacrjournals.org. MET amplification can lead to the activation of downstream pathways, such as the PI3K/AKT pathway, independently of EGFR/HER2, thus causing resistance to EGFR inhibitors aacrjournals.org. This mechanism has been observed in various cancer types, including esophagogastric cancer, where it is associated with acquired resistance to HER kinase inhibitors aacrjournals.orgaacrjournals.org. There is no specific information available regarding the efficacy of this compound in the context of MET-driven resistance.
Upregulation of IGF-1R Signaling
The insulin-like growth factor 1 receptor (IGF-1R) signaling pathway is a critical bypass track that cancer cells can exploit to evade EGFR/HER2 blockade. Crosstalk between EGFR/HER2 and IGF-1R is a well-established mechanism of resistance to targeted therapies. nih.gov Activation of IGF-1R can compensate for the inhibition of EGFR/HER2, promoting cell survival and proliferation. nih.govheraldopenaccess.us
Studies have shown that increased IGF-1R signaling is associated with resistance to the HER2-targeted antibody trastuzumab. nih.gov In trastuzumab-resistant cells, IGF-1 can stimulate the phosphorylation of HER2 through IGF-1R kinase activation, effectively reactivating the pathway despite the presence of the inhibitor. nih.gov This reciprocal signaling highlights that targeting EGFR/HER2 alone may be insufficient in tumors with active IGF-1R signaling. The EGFR and IGF-1R pathways act as mutual compensation routes, contributing to resistance when either is targeted individually. nih.gov
Implications for this compound: The development of resistance through IGF-1R upregulation is a crucial consideration for this compound. Tumors with high baseline IGF-1R expression or those that upregulate this pathway during treatment may exhibit intrinsic or acquired resistance to this compound. This suggests that combination therapies, co-targeting both the EGFR/HER2 and IGF-1R pathways, could be a more effective strategy to prevent or overcome resistance. nih.gov
| Pathway | Mechanism of Resistance | Implication for EGFR/HER2 Inhibitors | References |
|---|---|---|---|
| IGF-1R Signaling | Activation of IGF-1R acts as a compensatory bypass pathway, reactivating downstream signals. | Leads to both intrinsic and acquired resistance to agents like trastuzumab. | nih.govheraldopenaccess.usnih.gov |
| IGF-1 stimulates HER2 phosphorylation via IGF-1R kinase activity. | Dual inhibition of EGFR/HER2 and IGF-1R may be necessary for durable response. | nih.govnih.gov |
Overexpression of HER Family Ligands (e.g., EGF, Amphiregulin, Neuregulin 1)
The overexpression of ligands that bind to the HER family of receptors can reactivate signaling and confer resistance to kinase inhibitors. Ligands such as epidermal growth factor (EGF), amphiregulin, and neuregulin 1 (NRG1) can promote the formation of HER receptor dimers, including HER2-HER3 heterodimers, which are potent activators of downstream signaling. nih.govoup.comucsf.edu
For instance, the addition of the HER3 ligand NRG1 can dramatically rescue the proliferation of HER2-overexpressing breast cancer cells treated with the kinase inhibitor lapatinib (B449). nih.govucsf.edu This occurs because NRG1 stimulates the formation of HER2-HER3 heterodimers, which potently activate the PI3K/AKT pathway, a key driver of cell survival. oup.com This ligand-driven mechanism can bypass the inhibitory effect of the drug on HER2 homodimers. Resistance to trastuzumab can also be conferred by the overexpression of ligands like EGF and heregulin. oup.com
Implications for this compound: The efficacy of this compound could be compromised in tumors that secrete high levels of HER family ligands. Such an autocrine or paracrine signaling loop could sustain pathway activity, rendering the inhibitor less effective. Therefore, assessing the tumor's ligand expression profile may be important for predicting response to this compound. Strategies to block ligand-receptor interactions, perhaps in combination with kinase inhibition, might be necessary to overcome this form of resistance.
Activation of EphA2
EphA2, a receptor tyrosine kinase, has been identified as a novel mediator of resistance to EGFR and HER2 inhibitors. nih.govnih.gov Overexpression of EphA2 is correlated with a poor prognosis in HER2-positive breast cancer patients and contributes to both intrinsic and acquired resistance to trastuzumab. nih.gov
Mechanistically, EphA2 can form a complex with HER2, leading to enhanced activation of downstream pathways like Ras-MAPK and PI3K/Akt. nih.govmdpi.com In trastuzumab-resistant cells, the inhibitor itself can paradoxically promote EphA2 phosphorylation by activating Src kinase, which in turn amplifies survival signaling through the PI3K/Akt and MAPK pathways. nih.gov Similarly, in non-small cell lung cancer (NSCLC) models, EPHA2 is overexpressed in cells with acquired resistance to the EGFR inhibitor gefitinib, and knocking down EPHA2 can restore sensitivity to the drug. nih.gov
Implications for this compound: Activation of EphA2 represents a significant potential resistance mechanism to this compound. Tumors overexpressing EphA2 may be less responsive to treatment. The finding that EphA2 inhibition can restore sensitivity to EGFR/HER2-targeted therapies suggests that a combination of this compound with an EphA2 inhibitor could be a rational therapeutic strategy to overcome or prevent resistance. nih.govnih.gov
Dysregulation of Downstream Signaling Pathways
Sustained Activation of PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade downstream of EGFR and HER2 that controls cell growth, survival, and proliferation. nih.govnih.govresearchgate.net Constitutive activation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a well-established mechanism of resistance to EGFR/HER2 inhibitors. aacrjournals.orgnih.govdovepress.com
When this pathway is activated independently of the upstream EGFR/HER2 receptors, it can continue to drive tumor progression even when the receptors are effectively blocked by an inhibitor. nih.govdovepress.com For example, alterations in the PI3K/mTOR pathway are consistently associated with resistance to HER2-targeted therapies like trastuzumab. aacrjournals.org Targeting PI3K or mTOR directly has been shown to overcome this resistance in preclinical models. aacrjournals.orgnih.gov
Implications for this compound: The status of the PI3K/AKT/mTOR pathway in a tumor is a critical determinant of potential response to this compound. Cancers harboring PIK3CA mutations or PTEN loss may display de novo resistance. For these tumors, a single-agent approach with this compound is unlikely to be sufficient. Combination therapy with a PI3K, AKT, or mTOR inhibitor would be a logical approach to simultaneously block the upstream receptor and the constitutively active downstream pathway. nih.govaacrjournals.org
| Downstream Pathway | Alteration | Effect on EGFR/HER2 Inhibition | References |
|---|---|---|---|
| PI3K/AKT/mTOR | Activating mutations in PIK3CA | Confers resistance by providing a constant "on" signal for cell survival, bypassing the need for EGFR/HER2 signaling. | aacrjournals.orgnih.govdovepress.com |
| PI3K/AKT/mTOR | Loss of PTEN function | Removes the natural brake on the pathway, leading to sustained activation and resistance. | aacrjournals.orgdovepress.com |
| MAPK/ERK | Amplification of MAPK1 | Causes aberrant activation of ERK signaling, mediating resistance to irreversible EGFR inhibitors like WZ4002. | berkeley.edunih.govaacrjournals.org |
| MAPK/ERK | Downregulation of negative regulators (e.g., DUSP6) | Leads to sustained ERK signaling and resistance. | bohrium.com |
MAPK/ERK Pathway Reactivation
Similar to the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway is another crucial downstream signaling route. Reactivation of this pathway is a key mechanism of resistance to EGFR kinase inhibitors. berkeley.edunih.gov This can occur through various genetic alterations, including the amplification of MAPK1 (the gene encoding ERK2) or the downregulation of negative regulators of ERK signaling. berkeley.eduaacrjournals.org
For example, resistance to the irreversible EGFR inhibitor WZ4002 has been shown to develop through aberrant activation of ERK signaling. berkeley.edunih.gov In these resistant models, inhibition of MEK or ERK was able to restore sensitivity to the EGFR inhibitor, highlighting the dependence of the resistant cells on this reactivated pathway. nih.govaacrjournals.org This mechanism has been identified not only in preclinical models but also in NSCLC patients who have developed resistance to erlotinib (B232). nih.gov
Implications for this compound: The potential for MAPK/ERK pathway reactivation poses a threat to the long-term efficacy of this compound. Tumors may adapt to the inhibitor by amplifying components of this pathway. Monitoring for MAPK/ERK reactivation during treatment could be important, and combining this compound with a MEK or ERK inhibitor may be a viable strategy to both treat and prevent the emergence of this resistance mechanism. berkeley.eduaacrjournals.org
Role of Tumor Microenvironment Adaptations in Resistance (e.g., PD-L1 expression)
The tumor microenvironment plays a significant role in the response to targeted therapies. One key adaptation involves the expression of immune checkpoint proteins like Programmed Death-Ligand 1 (PD-L1). EGFR/HER2 signaling can modulate the tumor immune microenvironment, in part by regulating PD-L1 expression. oncotarget.comnih.gov
Studies have shown a positive association between the activation of EGFR/HER2 signaling and higher PD-L1 expression in cancer cell lines and patient tumors. oncotarget.comnih.gov Inhibition of the EGFR/HER2 pathway, particularly through the downstream PI3K signaling cascade, can lead to a decrease in PD-L1 expression. oncotarget.comnih.gov This suggests a link between the oncogenic signaling within the tumor cell and its ability to evade the host immune system. While some studies suggest high PD-L1 expression is associated with better outcomes for patients treated with EGFR TKIs, the relationship is complex. nih.gov In other contexts, such as bladder cancer, HER2 expression has been found to be inversely correlated with PD-L1 expression. youtube.com
Implications for this compound: The interplay between this compound and the tumor immune microenvironment is an important consideration. By inhibiting the EGFR/HER2 pathway, this compound may not only directly affect tumor cell proliferation but also modulate the tumor's immune landscape, potentially by reducing PD-L1 expression. oncotarget.com This could make the tumor more susceptible to immune attack and provides a strong rationale for combining this compound with immune checkpoint inhibitors that target the PD-1/PD-L1 axis. Such a combination could attack the tumor through two distinct and potentially synergistic mechanisms: direct signal pathway inhibition and restoration of anti-tumor immunity.
Structure Activity Relationships Sar and Computational Approaches in Egfr/her2 Inhibitor Discovery
Analysis of Binding Modes and Key Interactions at the Kinase Domain
The kinase domains of EGFR and HER2 share a high degree of sequence homology, approximately 80%, which allows for the design of dual inhibitors. The binding mode of these inhibitors is typically anchored within the ATP-binding pocket of the kinase domain. For thieno[2,3-d]pyrimidine-based inhibitors, the core scaffold is designed to act as a hinge binder, forming critical hydrogen bonds with the hinge region of the kinase. whiterose.ac.uktandfonline.com This interaction mimics the binding of the adenine (B156593) moiety of ATP.
The design of many dual EGFR/HER2 inhibitors, including those in the same class as Egfr/her2-IN-12, has been guided by the binding mode of established inhibitors like Lapatinib (B449). whiterose.ac.uktandfonline.comnih.govsigmaaldrich.com In this context, the thieno[2,3-d]pyrimidine (B153573) core occupies the adenine-binding region, while various substitutions are strategically placed to interact with other parts of the ATP-binding site, influencing potency and selectivity. tandfonline.com
Key interactions for this class of inhibitors often involve:
Hinge Region: Hydrogen bonding between the nitrogen atoms of the pyrimidine (B1678525) ring and backbone residues of the hinge region (e.g., Met793 in EGFR).
Hydrophobic Pockets: Occupation of hydrophobic pockets by substituted aryl groups to enhance binding affinity.
Gatekeeper Residue: Interactions with the "gatekeeper" residue (Thr790 in wild-type EGFR), which is a critical determinant of inhibitor selectivity and a common site of resistance mutations (T790M). whiterose.ac.uk
While specific molecular docking studies for this compound are not extensively detailed in the provided results, the general binding mode for thieno[2,3-d]pyrimidine derivatives involves the core scaffold interacting with the hinge region, with appended functionalities exploring adjacent hydrophobic regions to secure potent inhibition.
Design Principles for Selective versus Dual EGFR/HER2 Inhibition
The design of inhibitors that can selectively target either EGFR or HER2, or act as dual inhibitors, relies on exploiting the subtle structural differences between their kinase domains.
For dual inhibition , the high homology of the ATP-binding sites is leveraged. The design strategy often involves a scaffold that can effectively bind to the conserved hinge region of both kinases. tandfonline.com Subsequent modifications are then made to optimize interactions within the broader binding site of both receptors. The development of the thieno[2,3-d]pyrimidine series, for instance, was aimed at creating potent dual inhibitors. nih.gov The rationale is that simultaneously blocking both EGFR and HER2 can lead to a more comprehensive blockade of signaling pathways and potentially overcome resistance mechanisms. whiterose.ac.uktandfonline.com this compound (also known as compound 14b) is an example of such a dual inhibitor, showing 81% and 51% inhibition of EGFR and HER2, respectively, at a concentration of 10 μM.
For selective inhibition , medicinal chemists target the less conserved residues within the ATP-binding pocket. By introducing chemical moieties that favorably interact with unique amino acids in one receptor but not the other, selectivity can be achieved. For example, the presence of a flexible glycine-rich loop in HER2, which is different from the corresponding region in EGFR, can be exploited to design HER2-selective inhibitors.
The design of both selective and dual inhibitors often involves a balance of hydrophobic and hydrophilic properties to ensure good cell permeability and target engagement. whiterose.ac.uk
| Design Strategy | Target Profile | Key Considerations | Example Compound Class |
| Leverage high homology in ATP-binding site | Dual EGFR/HER2 | Scaffold targeting conserved hinge region; substitutions to optimize binding in both receptors. | Thieno[2,3-d]pyrimidines |
| Exploit subtle structural differences | Selective EGFR or HER2 | Targeting non-conserved residues; exploiting differences in flexibility (e.g., Gly-rich loop in HER2). | Various |
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools in the discovery and optimization of EGFR/HER2 inhibitors. tandfonline.com
Molecular Docking is used to predict the preferred binding orientation of a ligand to its protein target. tandfonline.com For inhibitors like those in the thieno[2,3-d]pyrimidine class, docking studies help to visualize how the molecule fits into the ATP-binding pocket of EGFR and HER2. tandfonline.comtandfonline.com These studies can confirm that the core scaffold forms the expected hydrogen bonds with the hinge region and that other parts of the molecule are positioned to make favorable contacts, thereby explaining the observed inhibitory activity. tandfonline.com For example, docking studies on anilinoquinazoline (B1252766) derivatives have been used to understand the interactions that lead to potent dual EGFR/HER2 inhibition. tandfonline.com
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. tandfonline.com An MD simulation can assess the stability of the binding mode predicted by docking. tandfonline.com By simulating the movement of atoms in the complex, researchers can confirm that the key interactions, such as hydrogen bonds and hydrophobic contacts, are maintained. This helps to validate the proposed binding hypothesis and provides a more accurate picture of the ligand-receptor interaction. For instance, MD simulations have been used to confirm the stable binding of thieno[2,3-d]pyrimidine derivatives in the active sites of EGFR. tandfonline.com
These computational techniques allow for the rational design of new inhibitors with improved potency and selectivity by providing a detailed understanding of the molecular interactions driving binding affinity. tandfonline.com
Machine Learning Approaches in Preclinical Ligand Screening
In recent years, machine learning (ML) has emerged as a powerful tool to accelerate the preclinical screening of potential drug candidates. ML models can be trained on large datasets of known inhibitors to predict the activity of new, untested compounds.
Several ML-based approaches have been developed for the discovery of EGFR and HER2 inhibitors:
Quantitative Structure-Activity Relationship (QSAR) Models: ML algorithms can be used to build QSAR models that correlate the chemical structures of compounds with their biological activities. These models can then be used to screen large virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing.
Virtual Screening: ML models can be trained to distinguish between active and inactive compounds for a particular target. These models can then be used to rapidly screen vast chemical databases to identify potential hits. For example, ML models have been successfully used to screen the BindingDB database to identify ligands with high predicted activity for EGFR and HER2.
Predictive Modeling of Bioactivity: ML applications have been built to predict the bioactivity of novel EGFR inhibitors. By inputting the structure of a designed compound, these tools can provide a prediction of its potential efficacy, allowing researchers to focus their synthetic efforts on the most promising candidates.
These machine learning techniques complement traditional experimental and computational methods, making the drug discovery process more efficient and cost-effective.
Future Directions in Preclinical Research on Egfr/her2 in 12 and Dual Egfr/her2 Inhibitors
Comprehensive Multi-Omics Profiling of Resistant Models
To unravel the complex and multifaceted nature of drug resistance, future research will increasingly rely on comprehensive multi-omics approaches. Integrating data from genomics, transcriptomics, proteomics, epigenomics, and metabolomics provides a holistic view of the adaptive changes that cancer cells undergo to survive therapy. nih.gov
Genomics and Transcriptomics: These analyses can identify not only secondary mutations in the target receptors but also large-scale changes in gene expression that activate bypass pathways. For example, transcriptomic profiling of models resistant to the EGFR-TKI BPI-7711 revealed significant upregulation of pathways related to invasion, migration, and the epithelial-mesenchymal transition (EMT). doi.org Integrative analysis combining RNA-sequencing with other 'omics' can uncover resistance signatures that are not apparent from genomic data alone. biorxiv.org
Proteomics and Phosphoproteomics: These methods offer a direct look at the functional state of cellular signaling networks. Phosphoproteomic profiling can measure the activity of key oncogenic pathways, identifying activated kinases that drive resistance even when the primary target is inhibited. nih.gov A combined transcriptomic and proteomic analysis identified the JAK2-STAT3 signaling pathway as a critical driver of resistance, pointing to STAT3 as a potential therapeutic co-target. doi.org
Epigenomics and Metabolomics: Resistance is not always hard-wired in the DNA sequence. Epigenomic studies can reveal changes in DNA methylation or histone modifications that alter gene expression, potentially silencing tumor suppressors or activating oncogenes. nih.gov These changes can sometimes be reversed with epigenetic modifying drugs. nih.gov Metabolomic profiling can identify metabolic rewiring in resistant cells, such as a shift towards glycolysis (the Warburg effect), which presents new therapeutic vulnerabilities. nih.govresearchgate.net
By creating detailed multi-omic maps of cell lines and patient-derived models that have acquired resistance to dual EGFR/HER2 inhibitors, researchers can identify novel resistance mechanisms and rationally design combination therapies to overcome them. nih.govbiorxiv.org
| Omics Layer | Information Yielded | Example of Finding in Resistance | Source |
|---|---|---|---|
| Genomics | Identifies mutations, copy number variations (amplifications/deletions). | Acquired HER2 or MET amplification. | aacrjournals.orgaacrjournals.org |
| Transcriptomics | Measures gene expression levels (mRNA). | Upregulation of EMT and cell migration pathways. | doi.org |
| Proteomics | Quantifies protein levels and identifies protein-protein interactions. | Identification of STAT3 as a central hub protein in resistant networks. | doi.org |
| Phosphoproteomics | Measures the phosphorylation state (activity) of proteins, especially kinases. | Persistent activation of PI3K/Akt or MAPK pathways despite target inhibition. | nih.gov |
| Epigenomics | Analyzes DNA methylation and histone modifications. | Changes in DNA methylation that silence tumor suppressor genes. | nih.gov |
| Metabolomics | Profiles small molecule metabolites. | Disruption of mitochondrial oxidative phosphorylation in resistant cells. | researchgate.net |
Investigating Egfr/her2-IN-12 in Less Explored Cancer Indications
While HER2-targeted therapies have revolutionized the treatment of breast and gastric cancers, the roles of EGFR and HER2 are being increasingly recognized in a wider range of malignancies. aacrjournals.org Future preclinical work on this compound and similar compounds should extend beyond the traditional indications to cancers where these receptors are implicated but less clinically established as targets.
Colorectal Cancer (CRC): HER2 amplification occurs in a subset of metastatic CRC, particularly in RAS wild-type tumors, and is associated with resistance to standard anti-EGFR therapies. sci-hub.seascopubs.org Clinical trials have shown that dual HER2 blockade with agents like trastuzumab and lapatinib (B449) can induce durable responses in these patients, establishing HER2 as an actionable target. sci-hub.seaacrjournals.org Preclinical models of HER2-amplified CRC would be a logical setting to evaluate the efficacy of novel dual inhibitors.
Ovarian Cancer: The overexpression of EGFR and HER2 has been documented in ovarian cancer, but clinical trials of single-agent targeted therapies have been largely disappointing. amegroups.orgamegroups.cn This suggests that the signaling network is complex and that mechanisms of resistance are prevalent. amegroups.org There is a clear need for further preclinical research to understand these mechanisms and to test whether more potent, dual inhibitors or rational combinations could be effective in molecularly defined subgroups of ovarian cancer. amegroups.org
Other Solid Tumors: HER2 alterations, including mutations and amplifications, are found at low frequencies across many other cancers, such as non-small cell lung cancer (NSCLC) and bladder cancer. mdpi.comaacrjournals.org The development of highly potent and selective dual inhibitors could provide new therapeutic options for these smaller patient populations who currently have limited targeted treatments. Investigating compounds like this compound in patient-derived xenograft (PDX) models from these less common cancer types will be crucial to understanding their potential clinical utility.
Exploring Unique Mechanisms of Action Beyond Direct Kinase Inhibition
The therapeutic effect of kinase inhibitors is often attributed solely to the blockade of ATP binding and subsequent downstream signaling. However, these molecules can have more complex and subtle effects on receptor biology that represent promising areas for future investigation.
Modulation of Receptor Dimerization and Trafficking: EGFR and HER2 function through the formation of homodimers and heterodimers. mdpi.com Some inhibitors may do more than just block kinase activity; they may also influence the formation of these receptor pairs or alter their fate within the cell. For example, interaction with HER2 has been shown to help EGFR resist endocytosis, the process by which active receptors are internalized and degraded. researchgate.net An inhibitor that not only blocks signaling but also promotes receptor degradation could have a more durable effect. mdpi.com
Compensatory Signaling and Pathway Crosstalk: Cancer cells often respond to the inhibition of one pathway by activating a compensatory one. Research has shown that inhibiting EGFR can lead to the release of ligands that, in turn, activate HER3 and HER4, which then sustain HER2 phosphorylation and cell survival signaling. plos.org Another well-documented resistance mechanism involves crosstalk with the Notch signaling pathway. oup.comfrontiersin.org Understanding how dual inhibitors like this compound affect this intricate signaling crosstalk could reveal rational combination strategies, for example, by co-targeting the Notch pathway.
Impact on Cancer Stem Cell Biology: The EGFR/HER2 signaling module has been implicated not just in proliferation, but also in the process of de-differentiation, where cancer cells acquire stem-like characteristics. nih.gov These cancer stem cells are often resistant to conventional therapies and are thought to drive tumor recurrence. Exploring whether dual EGFR/HER2 inhibitors can specifically target this cell population or inhibit their formation could open up entirely new therapeutic paradigms aimed at preventing relapse.
By looking beyond direct kinase inhibition, future preclinical research can uncover a richer understanding of how these drugs work and identify novel strategies to enhance their efficacy and overcome resistance.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for evaluating EGFR/HER2-IN-12’s dual kinase inhibition in vitro?
- Methodological Answer : Prioritize cell lines with well-characterized EGFR/HER2 mutations (e.g., exon 19 deletions or L858R point mutations) to assess selectivity and potency . Include dose-response curves (IC50 calculations) and control groups (e.g., wild-type EGFR/HER2 cell lines) to differentiate target-specific effects from off-target activity. Use Western blotting to confirm phosphorylation inhibition at key tyrosine residues (e.g., EGFR Y1068, HER2 Y1248) . For reproducibility, document cell culture conditions, passage numbers, and assay protocols in alignment with guidelines for experimental transparency .
Q. How can researchers validate this compound’s target engagement in preclinical models?
- Methodological Answer : Employ orthogonal assays such as:
- Biochemical assays : Kinase inhibition profiling against recombinant EGFR/HER2 enzymes to determine inhibitory constants (Ki).
- Cellular assays : Flow cytometry to measure receptor internalization or immunofluorescence to visualize downstream signaling disruption .
- Pharmacodynamic markers : Monitor apoptosis (e.g., caspase-3 cleavage) or proliferation (e.g., Ki-67 staining) in xenograft models . Ensure data triangulation by cross-referencing results from multiple methodologies to minimize false positives .
Q. What statistical approaches are recommended for analyzing dose-dependent responses to this compound?
- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate IC50/EC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-throughput screens, incorporate false discovery rate (FDR) corrections. Report confidence intervals and effect sizes to contextualize clinical relevance . Raw data and processing scripts should be archived in supplemental materials to facilitate reproducibility .
Advanced Research Questions
Q. How should researchers address contradictions in this compound efficacy data across different preclinical models?
- Methodological Answer : Conduct a systematic discrepancy analysis:
- Model heterogeneity : Compare genetic backgrounds (e.g., KRAS mutation status in NSCLC vs. breast cancer models) that may modulate drug response .
- Experimental variables : Audit differences in dosing schedules, administration routes, or endpoint measurements .
- Data normalization : Use Z-score standardization to harmonize results across studies. Publish negative findings to reduce publication bias .
Q. What strategies can elucidate synergistic effects between this compound and other targeted therapies?
- Methodological Answer : Implement combination index (CI) analysis via the Chou-Talalay method to classify interactions (synergistic, additive, antagonistic). Use 3D spheroid co-culture systems or patient-derived xenografts (PDXs) to mimic tumor microenvironment complexity . For translational relevance, align combination ratios with clinically achievable plasma concentrations . Preclinical synergy data should be validated using multi-omics approaches (e.g., phosphoproteomics) to map signaling crosstalk .
Q. How can researchers investigate acquired resistance to this compound in long-term treatment models?
- Methodological Answer : Generate resistant cell lines via incremental dose escalation over 6–12 months. Perform whole-exome sequencing and RNA-seq to identify mutations (e.g., T790M in EGFR) or compensatory pathways (e.g., MET amplification). Validate resistance mechanisms using CRISPR knock-in models or small-molecule rescue experiments . Share datasets in public repositories (e.g., GEO, ClinVar) to enable cross-study meta-analyses .
Data Presentation & Reproducibility
- For all studies , adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Tables/Figures : Label axes with units, define error bars (SD vs. SEM), and annotate statistical significance thresholds .
- Raw data : Deposit in structured formats (e.g., .csv for numerical data, .tiff for microscopy) with metadata describing acquisition parameters .
- Ethical reporting : Disclose conflicts of interest and cite primary literature over reviews to ensure traceability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
